

# Application Note: Analysis of 3-MCPD and Glycidyl Esters in Edible Oils

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## Compound of Interest

Compound Name: Glycidyl Oleate-d5

Cat. No.: B587337

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## Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and glycidol are process contaminants that can form in edible oils during high-temperature refining processes.[1][2] Fatty acid esters of 3-MCPD and glycidyl esters are of significant concern to the food industry and regulatory bodies due to their potential health risks. The European Union has established maximum limits for 3-MCPD and its esters in various oils.[1] This application note provides a detailed analytical protocol for the determination of 3-MCPD and glycidyl esters in edible oils using an indirect gas chromatography-mass spectrometry (GC-MS) method, based on the principles of the AOCS Official Method Cd 29c-13.[3]

The indirect analysis approach involves the transesterification of the fatty acid esters to release free 3-MCPD and glycidol. Glycidol is subsequently converted to a more stable brominated analogue, 3-monobromopropanediol (3-MBPD), to prevent its degradation. The analytes are then derivatized with phenylboronic acid (PBA) prior to quantification by GC-MS/MS.[4][5]

## Experimental Protocols

This protocol is based on the differential method where two separate assays are performed to distinguish between 3-MCPD and glycidyl esters.

## Materials and Reagents

- Solvents: Methanol, tert-Butyl methyl ether (TBME), Isooctane, n-Hexane (all GC grade or equivalent)
- Reagents: Sodium hydroxide (NaOH), Sodium chloride (NaCl), Phenylboronic acid (PBA), Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), Anhydrous sodium sulfate.
- Standards: 3-MCPD, Glycidol, 3-MCPD-d5 (internal standard), certified reference materials for 3-MCPD and glycidyl esters in oil.

## Sample Preparation (Based on AOCS Cd 29c-13)

This method involves two parallel assays (Assay A and Assay B) for each sample.

### Assay A: Determination of 3-MCPD and Glycidol

- Sample Weighing and Internal Standard Spiking: Weigh 100 mg ( $\pm$  0.5 mg) of the oil sample into a 10 mL screw-cap vial. Add 100  $\mu$ L of the internal standard working solution (3-MCPD-d5).
- Dissolution: Add 100  $\mu$ L of TBME and vortex to dissolve the oil.
- Transesterification: Add 2 mL of a freshly prepared solution of sodium hydroxide in methanol (approximately 0.5 N). Cap the vial tightly and vortex vigorously for 1 minute. Let the reaction proceed for at least 15 minutes at room temperature.
- Stopping the Reaction and Conversion of Glycidol: Add 2 mL of an acidic sodium chloride solution (20% NaCl in 1 M H<sub>2</sub>SO<sub>4</sub>). This step stops the reaction and converts the released glycidol to 3-MCPD. Vortex for 30 seconds.
- Extraction of Fatty Acid Methyl Esters (FAMES): Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge. Remove and discard the upper hexane layer containing the FAMES. Repeat this extraction step.
- Extraction of Analytes: Add 2 mL of a mixture of diethyl ether and ethyl acetate (80:20, v/v). Vortex for 30 seconds and centrifuge. Transfer the upper organic layer to a new tube. Repeat this extraction twice more and combine the organic extracts.

- **Drying and Evaporation:** Dry the combined extracts with anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

#### Assay B: Determination of 3-MCPD only

- Follow steps 1-3 of Assay A.
- **Stopping the Reaction:** Add 2 mL of an acidic solution without chloride, for instance, a solution of sodium sulfate in sulfuric acid. This stops the transesterification without converting glycidol to 3-MCPD.
- Proceed with steps 5-7 of Assay A.

## Derivatization

- To the dried residue from both Assay A and Assay B, add 100 µL of a phenylboronic acid solution (5 mg/mL in diethyl ether).
- Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 500 µL of isooctane for GC-MS/MS analysis.

## GC-MS/MS Analysis

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Injector: Split/splitless inlet, operated in splitless mode
- Injector Temperature: 250°C
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 1 min

- Ramp 1: 40°C/min to 145°C, hold for 5 min
- Ramp 2: 2°C/min to 160°C
- Ramp 3: 40°C/min to 320°C, hold for 5 min[6]
- Carrier Gas: Helium at a constant flow of 1.4 mL/min[6]
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 250°C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

## Data Presentation

The following table summarizes typical performance data for the analysis of 3-MCPD and glycidyl esters using indirect GC-MS methods.

Parameter	3-MCPD	Glycidol	Reference
Limit of Detection (LOD)	0.01 - 0.02 mg/kg	0.02 mg/kg	[7]
Limit of Quantification (LOQ)	0.02 mg/kg	0.1 mg/kg	[6][8]
Linearity ( $R^2$ )	> 0.99	> 0.99	[7]
Recovery	94 - 107%	93 - 118%	[7][8]
Repeatability (RSDr)	1.86 - 4.86%	2.31 - 3.54%	[9][10]
Reproducibility (RSDR)	8.42 - 12.26%	11.14 - 30.15%	[9][10]

## Experimental Workflow Diagram

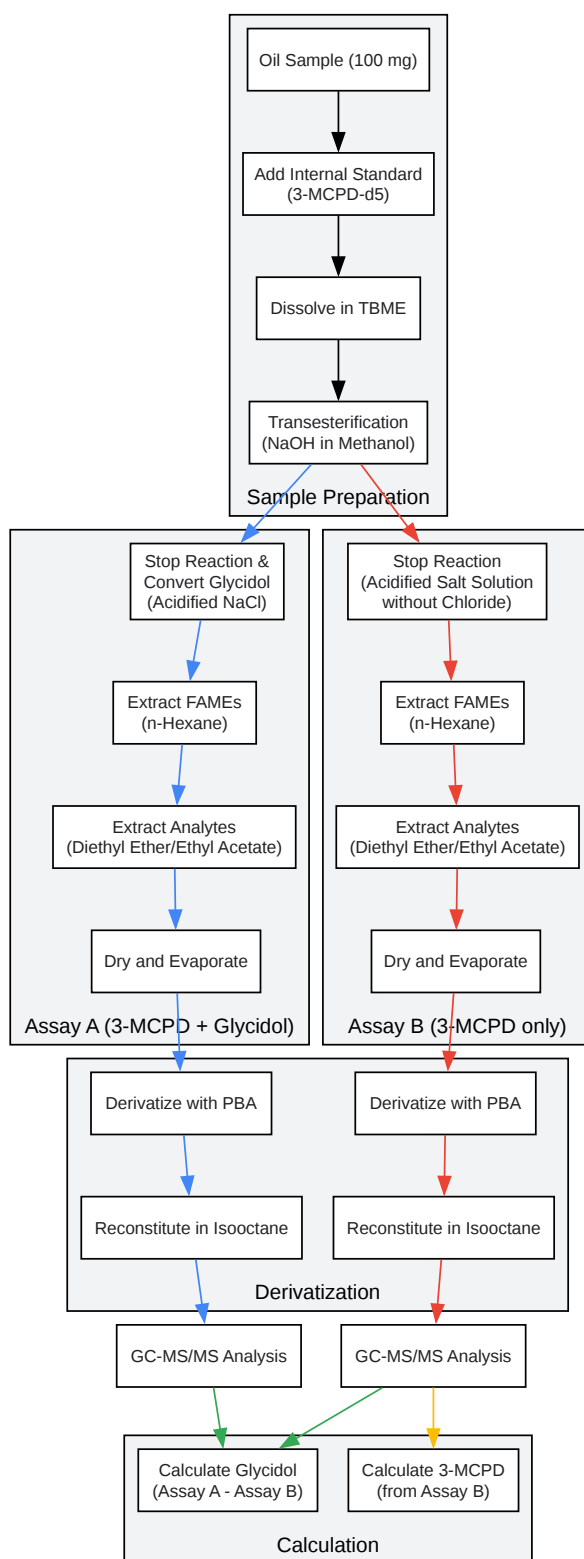


Figure 1: Analytical Workflow for 3-MCPD and Glycidyl Ester Testing

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Caption: Analytical workflow for 3-MCPD and glycidyl ester testing.

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